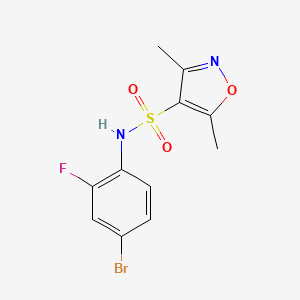![molecular formula C18H14Cl2N2O3 B10960228 5-[(2,5-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide](/img/structure/B10960228.png)
5-[(2,5-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,5-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. Its unique structure, featuring a furan ring, a dichlorophenoxy group, and a pyridinyl moiety, contributes to its diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dichlorophenoxy Group: This step involves the reaction of a furan derivative with 2,5-dichlorophenol in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.
Introduction of the Pyridinyl Moiety: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Formation of the Carboxamide: The final step involves the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-[(2,5-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of furan derivatives on biological systems. Its potential interactions with enzymes and receptors make it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as an anti-inflammatory or anticancer agent. Research into its biological activity could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-[(2,5-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dichlorophenoxy group suggests potential interactions with hydrophobic pockets in proteins, while the pyridinyl moiety could participate in hydrogen bonding or π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(2,4-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide
- 5-[(2,5-dichlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)furan-2-carboxamide
- 5-[(2,5-dichlorophenoxy)methyl]-N-(5-ethylpyridin-2-yl)furan-2-carboxamide
Uniqueness
The unique combination of the dichlorophenoxy group, the furan ring, and the pyridinyl moiety in 5-[(2,5-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide distinguishes it from similar compounds. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H14Cl2N2O3 |
|---|---|
Molekulargewicht |
377.2 g/mol |
IUPAC-Name |
5-[(2,5-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-11-2-7-17(21-9-11)22-18(23)15-6-4-13(25-15)10-24-16-8-12(19)3-5-14(16)20/h2-9H,10H2,1H3,(H,21,22,23) |
InChI-Schlüssel |
HGQTWURFLNVEPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B10960152.png)

![2-{3-[(3-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10960162.png)
![4-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10960175.png)

![Ethyl 2-{cyclopentyl[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10960186.png)
![1,5-dimethyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B10960187.png)
![ethyl 5-carbamoyl-2-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10960193.png)
![3-(2,6-dichlorophenyl)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B10960208.png)
![3-[(3-bromophenoxy)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B10960213.png)
![1-benzyl-N-[(2-chloro-6-hydroxy-3-nitrophenyl)carbamothioyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B10960225.png)
![N-(4-chlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10960232.png)

![Ethyl 2,7,7-trimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10960242.png)
